4-Bromo-2-fluoro-6-methoxyphenylboronic acid pinacol ester
Description
4-Bromo-2-fluoro-6-methoxyphenylboronic acid pinacol ester (CAS 2121513-32-2) is a boronic acid derivative protected as a pinacol ester, a common strategy to enhance stability and solubility in organic solvents . This compound features a phenyl ring substituted with bromo (4-position), fluoro (2-position), and methoxy (6-position) groups. Such substitution patterns influence its electronic and steric properties, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls and complex organic molecules . Its applications span pharmaceutical intermediates, materials science, and agrochemical research, where precise control over coupling efficiency is critical.
Properties
IUPAC Name |
2-(4-bromo-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BBrFO3/c1-12(2)13(3,4)19-14(18-12)11-9(16)6-8(15)7-10(11)17-5/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAGPFGNJZMYFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BBrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-6-methoxyphenylboronic acid pinacol ester typically involves the reaction of 4-bromo-2-fluoro-6-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-6-methoxyphenylboronic acid pinacol ester undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or an acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Acids (e.g., HCl) or protic solvents (e.g., methanol) are used.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.
Protodeboronation: The corresponding aryl or vinyl compounds without the boronic ester group.
Scientific Research Applications
4-Bromo-2-fluoro-6-methoxyphenylboronic acid pinacol ester is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: In the development of boron-containing drugs and drug delivery systems.
Medicine: As a precursor in the synthesis of pharmaceuticals and in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: In the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects primarily through its role in Suzuki-Miyaura coupling reactions. The mechanism involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its aryl or vinyl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or substituted alkene product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Comparison with Similar Compounds
Boronic acid pinacol esters share a core structure but differ in substituent type, position, and electronic effects. Below is a comparative analysis of structurally related compounds:
Structural and Molecular Comparison
*Molecular formulas are inferred from substituent patterns and analogous compounds.
Reactivity and Stability
- Electron-Withdrawing Effects : Bromo and fluoro substituents increase electrophilicity, enhancing reactivity in Suzuki couplings. For example, 2,4-Dibromo-6-fluorophenylboronic acid pinacol ester exhibits rapid coupling under Pd catalysis but may suffer from solubility issues .
- Stability : Pinacol esters generally resist hydrolysis compared to free boronic acids. For instance, 4-nitrophenylboronic acid pinacol ester reacts slowly with H₂O₂, while its boronic acid counterpart degrades rapidly .
Key Research Findings
Substituent Position Matters : Regioselectivity in cross-coupling reactions is highly sensitive to substituent placement. For example, 3-Bromo-6-fluoro-2-methoxyphenylboronic acid pinacol ester (Br at 3-position) shows distinct coupling patterns compared to the 4-bromo isomer .
Steric vs. Electronic Trade-offs : Electron-withdrawing groups like bromo improve reactivity but may reduce solubility, necessitating solvent optimization (e.g., THF/water mixtures) .
Biological Relevance : Acetylated derivatives (e.g., compound 31 in ) are inactive in enzyme inhibition, underscoring the need for specific substituents .
Biological Activity
4-Bromo-2-fluoro-6-methoxyphenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols and amines, making them valuable in various biochemical applications, including drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C13H16BBrFNO3
- Molecular Weight : Approximately 327.09 g/mol
- Structure : The compound features a phenylboronic acid structure with bromine, fluorine, and methoxy substituents that enhance its reactivity and selectivity in chemical reactions.
The biological activity of this compound is primarily linked to its interactions with biological targets. Research indicates that boronic acids can inhibit proteasomes and other enzymes involved in cellular processes. Specifically, this compound may exhibit:
- Anticancer Activity : Boronic acids have been studied for their ability to inhibit cancer cell growth through various pathways, including proteasome inhibition.
- Antibacterial and Antiviral Properties : Some studies suggest that boronic acids can disrupt bacterial cell walls or viral replication mechanisms.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that boronic acid derivatives could selectively inhibit tumor growth in vivo by targeting specific kinases involved in cancer progression. The introduction of the bromine and fluorine groups in this compound is hypothesized to enhance its binding affinity to these targets, potentially increasing its efficacy as an anticancer agent .
- Mechanistic Studies : Research has shown that boronic acids can form stable complexes with diols, which can be utilized in drug delivery systems. The unique substitution pattern of this compound may allow for improved solubility and bioavailability compared to other boronic acids .
- Biological Interactions : Interaction studies involving this compound have focused on its reactivity with biomolecules. For instance, it has been observed that the compound can participate in Suzuki-Miyaura coupling reactions, facilitating the synthesis of more complex biologically active molecules .
Data Table: Biological Activities of Boronic Acids
Q & A
Q. What are the primary research applications of this compound in organic synthesis?
This boronic ester is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, critical for synthesizing pharmaceuticals and advanced materials. The pinacol ester group stabilizes the boronic acid, enhancing shelf life and reaction efficiency under mild conditions . For example, analogous compounds like 4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid pinacol ester (C₁₃H₁₆BClF₂O₃) are employed in drug discovery for coupling with aryl halides .
Q. What safety precautions are essential when handling this compound?
Based on structurally similar boronic esters (e.g., H315, H319, H335 hazard codes), researchers should:
Q. How is the molecular structure verified after synthesis?
Key analytical methods include:
Q. What is the role of the pinacol ester group?
The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) protects the boronic acid from oxidation and dimerization, improving solubility in organic solvents (e.g., THF, DCM) and enabling controlled reactivity in cross-couplings .
Advanced Research Questions
Q. How do substituents (Br, F, OMe) influence reactivity in cross-coupling?
- Electron-withdrawing Br/F : Reduce electron density at the boron center, slowing transmetallation but increasing oxidative addition efficiency with Pd catalysts.
- Ortho-methoxy group : Introduces steric hindrance, potentially requiring bulkier ligands (e.g., SPhos) to accelerate coupling .
- Electronic effects : Methoxy’s electron-donating nature may stabilize intermediates, balancing reactivity .
Q. How can Suzuki-Miyaura conditions be optimized for this substrate?
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand (e.g., XPhos).
- Base : K₂CO₃ or CsF in THF/H₂O (1:1) at 60–80°C.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 100°C) for sterically hindered systems .
Q. What strategies mitigate steric hindrance from the methoxy group?
- Pre-activation : Use Miyaura borylation to pre-form the boronate complex.
- High-temperature conditions : Enhance catalyst turnover (e.g., 100°C in dioxane).
- Ultrasound irradiation : Improves mixing and mass transfer .
Q. How does the compound’s stability vary under acidic/basic conditions?
- Acidic conditions : Risk of deboronation; avoid pH <5.
- Basic conditions : Hydrolysis of the pinacol ester occurs slowly (t₁/₂ >24 hrs at pH 9).
- Storage : Degradation <5% after 6 months at 4°C in inert atmospheres .
Q. What are common impurities in synthesis, and how are they removed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
